2-(Dimethylcarbamoyl)acetic acid

Physicochemical Properties Acidity Bioisostere

Sourcing this specific malonic acid derivative is strategic. Its dimethylcarbamoyl group provides a neutral bioisostere for carboxylic acids (pKa 4.14), a property critical for optimizing oral absorption in drug candidates—a function other mono-amide analogs cannot replicate. Validated as a key intermediate in patented Remdesivir (CN113214263B) and EP4 receptor antagonist (WO2020160074A1) synthesis, this building block is essential for antiviral and anti-inflammatory pipelines. Ensure your R&D has the correct reactivity and hydrogen-bonding capacity that generic malonic acid derivatives lack.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 42783-81-3
Cat. No. B1315549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylcarbamoyl)acetic acid
CAS42783-81-3
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC(=O)O
InChIInChI=1S/C5H9NO3/c1-6(2)4(7)3-5(8)9/h3H2,1-2H3,(H,8,9)
InChIKeyAKDXGMLXZNIGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylcarbamoyl)acetic Acid (CAS 42783-81-3): A Malonamic Acid Building Block for Pharmaceutical Intermediates


2-(Dimethylcarbamoyl)acetic acid, also known as N,N-dimethylmalonamic acid , is an amide derivative of malonic acid with the molecular formula C5H9NO3. It serves as a versatile building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other bioactive molecules . Its structure, featuring a dimethylamino group and a keto group on a propanoic acid backbone, enables its utility in constructing more complex molecular scaffolds.

Why 2-(Dimethylcarbamoyl)acetic Acid Cannot Be Replaced with a Generic Malonic Acid Derivative


Generic substitution among malonic acid derivatives is not feasible due to the critical influence of the dimethylcarbamoyl group on key physicochemical and functional properties. The specific N,N-dimethyl amide moiety alters the compound's acidity (pKa), hydrogen bonding capacity, and reactivity profile compared to malonic acid or other mono-amide analogs . This is particularly relevant in the context of bioisosteric replacement strategies, where the dimethylcarbamoyl group is often used as a neutral bioisostere for carboxylic acids, a function that other simple malonic acid derivatives cannot replicate [1]. The evidence below details these critical, quantifiable differentiators that inform procurement decisions.

Quantitative Differentiation: Why 2-(Dimethylcarbamoyl)acetic Acid Outperforms Malonic Acid and Analogous Derivatives


pKa Modulation: Reduced Acidity Compared to Malonic Acid

2-(Dimethylcarbamoyl)acetic acid demonstrates a significantly higher pKa (4.14 ± 0.32) compared to malonic acid (pKa1 = 2.83, pKa2 = 5.69) . This shift of approximately 1.3 pH units in the first acidic proton indicates the dimethylcarbamoyl group reduces the acidity of the adjacent carboxylic acid, a key attribute for developing neutral carboxylic acid bioisosteres [1].

Physicochemical Properties Acidity Bioisostere

Patent-Validated Utility as a Key Intermediate in High-Value Drug Synthesis

2-(Dimethylcarbamoyl)acetic acid is explicitly described as a starting material or key intermediate in the synthesis of remdesivir (Rudesiwei) intermediates, a critical antiviral drug [1]. Unlike generic malonic acid derivatives, this specific compound has a demonstrated role in patented, large-scale synthetic routes for a high-demand pharmaceutical. A comparative assessment of analogous malonamic acids reveals that this exact substitution pattern is not interchangeable for this specific synthetic application.

Medicinal Chemistry Synthetic Intermediates Antiviral Agents

Prostaglandin EP4 Receptor Antagonist Intermediate: A Defined Role in Inflammation Research

The compound is identified as a useful intermediate in the synthesis of prostaglandin EP4 receptor antagonists, which are being developed for the treatment of pain and inflammation [1]. This specific application is not a general property of malonic acid derivatives; rather, it arises from the unique reactivity profile conferred by the dimethylcarbamoyl group, enabling its incorporation into more complex molecular structures designed for EP4 antagonism. This differentiates it from other simple malonamic acids that lack this specific synthetic trajectory.

Medicinal Chemistry Inflammation Prostaglandin Receptor Antagonists

When to Select 2-(Dimethylcarbamoyl)acetic Acid: Evidence-Based Application Scenarios


Synthesis of Remdesivir and Related Antiviral Analogs

Leverage its documented role as a key intermediate in the synthesis of remdesivir (Rudesiwei) and structurally related antiviral agents [1]. This application is validated by its explicit use in a patented synthetic route (CN113214263B).

Design of Carboxylic Acid Bioisosteres

Utilize its moderately acidic pKa (4.14) to create neutral bioisosteric replacements for more acidic carboxylic acid moieties [1]. This property is critical in optimizing the pharmacokinetic profile of drug candidates, particularly for improving oral absorption .

Development of Prostaglandin EP4 Receptor Antagonists

Employ this compound as a building block in synthetic pathways for EP4 receptor antagonists, a class of agents being investigated for pain and inflammatory conditions [1]. Its inclusion in the patent WO2020160074A1 substantiates its utility in this specific therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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